molecular formula C10H10N2O B13808403 1H-Benzimidazole,1-acetyl-5-methyl-(9CI)

1H-Benzimidazole,1-acetyl-5-methyl-(9CI)

Cat. No.: B13808403
M. Wt: 174.20 g/mol
InChI Key: VOPRIKIKYHNQPE-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The specific compound, 1H-Benzimidazole,1-acetyl-5-methyl-(9CI), is characterized by the presence of an acetyl group at the first position and a methyl group at the fifth position of the benzimidazole ring.

Preparation Methods

Chemical Reactions Analysis

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells and microorganisms.

Comparison with Similar Compounds

1H-Benzimidazole,1-acetyl-5-methyl-(9CI) can be compared with other benzimidazole derivatives such as:

    Albendazole: Used as an anthelmintic agent.

    Mebendazole: Another anthelmintic agent with a similar mechanism of action.

    Thiabendazole: Used to treat parasitic infections.

The uniqueness of 1H-Benzimidazole,1-acetyl-5-methyl-(9CI) lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-3-4-10-9(5-7)11-6-12(10)8(2)13/h3-6H,1-2H3

InChI Key

VOPRIKIKYHNQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)C(=O)C

Origin of Product

United States

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